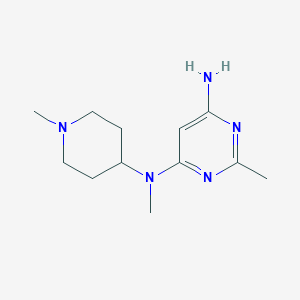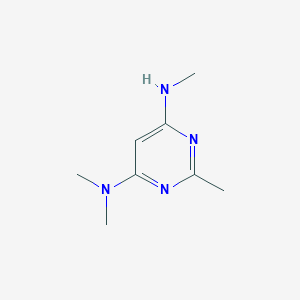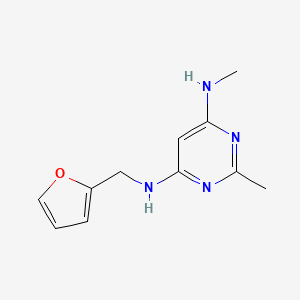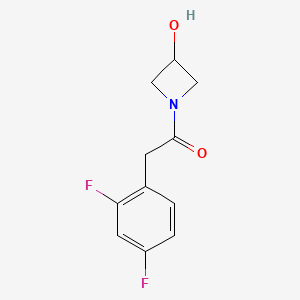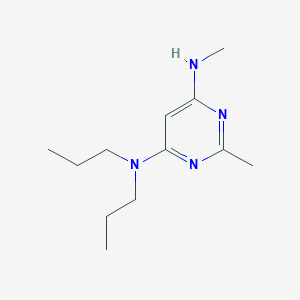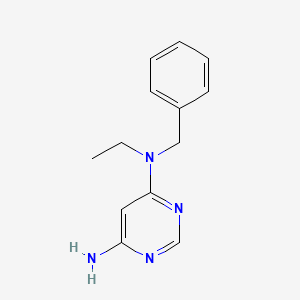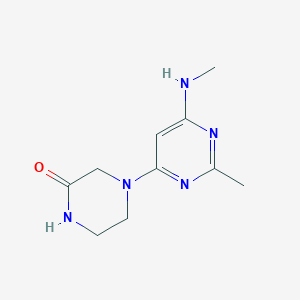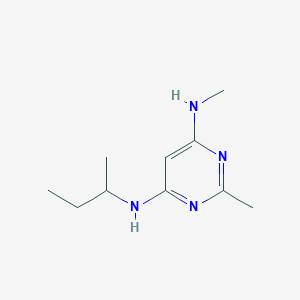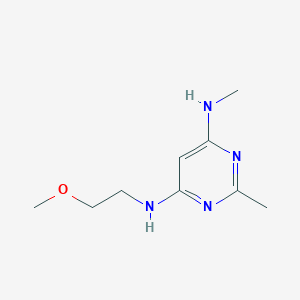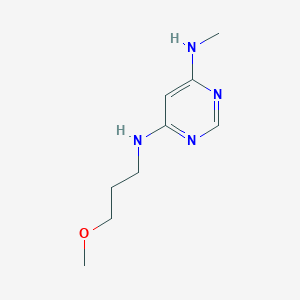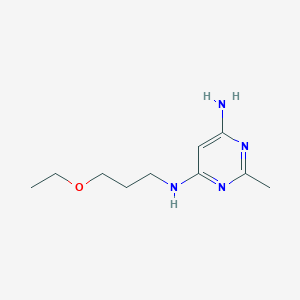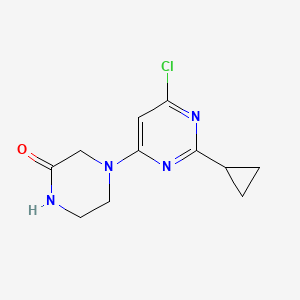
4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperazin-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
CPP-2-one has been studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. CPP-2-one has been used in laboratory experiments to study various biochemical and physiological processes, such as the regulation of cell growth and differentiation, and the modulation of gene expression. CPP-2-one has also been studied for its potential therapeutic applications, including the treatment of cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of CPP-2-one is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins involved in various biochemical and physiological processes. For instance, CPP-2-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. CPP-2-one has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
CPP-2-one has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In laboratory experiments, CPP-2-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. CPP-2-one has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. CPP-2-one has been found to induce apoptosis in cancer cells, and to inhibit the growth of tumor cells in animal models. In addition, CPP-2-one has been found to possess neuroprotective properties, and to protect against neuronal damage in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-2-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be synthesized using a variety of methods. It is also relatively stable, with a half-life of several hours. CPP-2-one is also non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of CPP-2-one in laboratory experiments. It is not water-soluble, and thus must be dissolved in an organic solvent before use. In addition, CPP-2-one is not commercially available, and must be synthesized in the laboratory.
Orientations Futures
There are a variety of possible future directions for the study of CPP-2-one. For instance, further research could be conducted to explore the exact mechanism of action of CPP-2-one, and to identify additional therapeutic applications. In addition, further research could be conducted to optimize the synthesis of CPP-2-one, and to develop more efficient methods for its production. Finally, further research could be conducted to explore the potential synergistic effects of CPP-2-one in combination with other compounds.
Propriétés
IUPAC Name |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c12-8-5-9(15-11(14-8)7-1-2-7)16-4-3-13-10(17)6-16/h5,7H,1-4,6H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFLQBIKJCRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCNC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



